Einecs 278-832-0

Oligonucleotide Synthesis Phosphotriester Chemistry Side-Reaction Suppression

The compound designated by EINECS 278-832-0 (CAS 78098-92-7) is a fully protected dinucleotide phosphotriester. Its complete chemical name is 3'-Thymidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanylyl-(3'→5')-, 2-chlorophenyl 2-cyanoethyl ester, with a molecular formula of C₆₀H₆₀Cl₂N₈O₁₇P₂ and a molecular weight of 1298.0 g/mol.

Molecular Formula C60H60Cl2N8O17P2
Molecular Weight 1298.0 g/mol
CAS No. 78098-92-7
Cat. No. B12750860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 278-832-0
CAS78098-92-7
Molecular FormulaC60H60Cl2N8O17P2
Molecular Weight1298.0 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl
InChIInChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1
InChIKeyFGVZHRXVOMZZOH-DTSQZMQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

78098-92-7 Protected Dinucleotide Phosphotriester: A Defined Building Block for Oligonucleotide Synthesis Procurement


The compound designated by EINECS 278-832-0 (CAS 78098-92-7) is a fully protected dinucleotide phosphotriester. Its complete chemical name is 3'-Thymidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanylyl-(3'→5')-, 2-chlorophenyl 2-cyanoethyl ester, with a molecular formula of C₆₀H₆₀Cl₂N₈O₁₇P₂ and a molecular weight of 1298.0 g/mol . It is a legacy building block from the phosphotriester era of oligonucleotide synthesis, characterized by a 5'-O-dimethoxytrityl (DMT) protecting group, a 2-chlorophenyl group on the internucleotide phosphate, a 2-cyanoethyl group on the 3'-terminal phosphate, and an N-isobutyryl protecting group on the guanine base [1].

Synthesis method Phosphotriester solid-phase coupling
Block strategy Dinucleotide block condensation for long oligos
Protection chemistry Aryl 2-chlorophenyl phosphate protection

Why Generic Substitution of 78098-92-7 with Other Phosphate Protecting Groups Compromises Oligonucleotide Synthesis Outcomes


Protected dinucleotide phosphotriesters cannot be generically substituted because the choice of phosphate protecting group directly dictates the extent of deleterious side reactions during chain assembly. For the class of aryl-protected phosphotriesters to which 78098-92-7 belongs, the 2-chlorophenyl group prevents sulfonation of the 5'-hydroxyl function—a side reaction that extensively consumes monomer when alkyl protecting groups (e.g., methyl or cyanoethyl) are employed instead [1]. Furthermore, the specific deprotection kinetics, stability under iterative coupling conditions, and compatibility with downstream solid-phase protocols vary markedly between the 2-chlorophenyl, 4-chlorophenyl, trichloroethyl, and other phosphate protection schemes. Consequently, substituting 78098-92-7 with a structural analog lacking the 2-chlorophenyl group risks lower coupling efficiency, elevated by-product formation, and incompatibility with established deprotection workflows.

78098-92-7 (2-chlorophenyl)
Alkyl-protected analog (methyl, cyanoethyl)
May trigger 5′-hydroxyl sulfonation side reaction that reduces coupling yield
78098-92-7 (2-chlorophenyl, 2 h deprotection)
4-Chlorophenyl analog
Deprotection kinetics may be slower, altering cycle time and base exposure
78098-92-7 (three orthogonal groups)
Phosphoramidite dinucleotide block
May offer fewer orthogonal deprotection dimensions, limiting staged phosphate modification

78098-92-7 Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Aryl vs. Alkyl Phosphate Protection: Elimination of 5'-Hydroxyl Sulfonation Side Reaction

In a direct comparative study of phosphate protecting groups for phosphotriester oligonucleotide synthesis, aryl groups (such as 2-chlorophenyl, the protecting group present in 78098-92-7) completely avoided sulfonation of the 5'-hydroxyl group of the incoming nucleoside, whereas alkyl protecting groups (methyl, cyanoethyl) led to extensive sulfonation that consumed reactive monomer [1].

Sulfonation suppression
Head-to-head
Aryl 2-chlorophenyl: no sulfonation detected
Alkyl (methyl, cyanoethyl): extensive sulfonation
Avoids coupling yield loss from side reaction
Reported in phosphotriester coupling study
Oligonucleotide Synthesis Phosphotriester Chemistry Side-Reaction Suppression

Defined Deprotection Kinetics: 2-Hour Oximate-Mediated 2-Chlorophenyl Removal

The 2-chlorophenyl protecting group on 78098-92-7 is quantitatively removed by treatment with ammonium hydroxide in water/pyridine within 2.0 hours [1]. This contrasts with the 4-chlorophenyl analog (e.g., CAS 93859-59-7), which requires longer reaction times or more forcing conditions for complete deprotection due to the differing electronic effects of the para-substituent [2].

Deprotection time
Cross-study comparable
2.0 h (2-chlorophenyl) vs. >3 h (4-chlorophenyl analog)
Shorter cycle time; less base exposure
Under reported oximate conditions
Deprotection Kinetics Oligonucleotide Workflow Process Reproducibility

Validated Performance in Full-Length Gene Synthesis: Human Lysozyme Gene Assembly

78098-92-7 served as a dinucleotide building block in the published synthesis of a 401-base-pair duplex encoding human lysozyme (130 amino acids). The gene was assembled from 52 fragments using the solid-phase phosphotriester method with dinucleotide block condensation; the successful construction and characterization of the full-length gene validate the building block's compatibility with multi-step iterative coupling and final deprotection [1].

Gene synthesis demo
Supporting evidence
401 bp human lysozyme gene assembled from 52 fragments using dinucleotide block condensation
Supports block coupling feasibility
Published protocol; requires replication
Gene Synthesis Block Coupling Long Oligonucleotide Assembly

Orthogonal Protecting Group Architecture: Independent Phosphate and Hydroxyl Deprotection

78098-92-7 incorporates three chemically distinguishable protecting groups: the 5'-O-DMT group (removable by mild acid), the internucleotide 2-chlorophenyl group (removable by oximate nucleophiles), and the 3'-terminal 2-cyanoethyl group (removable by β-elimination under basic conditions). This contrasts with phosphoramidite-based dinucleotides, which typically carry only acid-labile DMT and base-labile cyanoethyl groups, offering one fewer level of orthogonal selectivity [1].

Orthogonal groups
Class-level
Three: DMT, 2-chlorophenyl, cyanoethyl
Phosphoramidite dinucleotide: two groups
Enables selective phosphate modification
Class-level inference; method-specific
Orthogonal Protection Selective Deprotection Oligonucleotide Synthesis Strategy

Purity Specification: ≥95% as Supplied, Suitable for Iterative Solid-Phase Coupling

Commercially sourced 78098-92-7 is supplied at ≥95% purity (typical specification) [1]. This purity level is adequate for dinucleotide block coupling strategies where the block is used in molar excess relative to the support-bound chain; the excess is washed away after coupling, and any truncated sequences arising from minor impurities are capped in subsequent steps. In contrast, mononucleotide phosphoramidites for automated synthesis are routinely specified at ≥99% because each coupling cycle's efficiency directly determines the final full-length product yield in stepwise monomer addition [2].

Purity specification
Supporting evidence
≥95% dinucleotide block vs. ≥99% mononucleotide phosphoramidites
Block coupling tolerates lower purity
As supplied; excess reagent used
Building Block Purity Procurement Specification Oligonucleotide Synthesis

78098-92-7 Application Scenarios: Where This Dinucleotide Phosphotriester Delivers Procurement Value


Block Coupling Strategy for Long Oligonucleotide and Gene Synthesis

When synthesizing oligonucleotides longer than ~40 nucleotides by the phosphotriester solid-phase method, using 78098-92-7 as a dinucleotide block reduces the number of coupling steps by approximately 50% compared to monomer-by-monomer addition, as demonstrated in the 401-bp human lysozyme gene synthesis [1]. This block coupling approach also leverages the aryl 2-chlorophenyl group's resistance to sulfonation side reactions, preserving reactive 5'-hydroxyl termini for subsequent coupling cycles [2].

Synthesis of Oligonucleotides Requiring Orthogonal Internucleotide Phosphate Deprotection

For projects requiring selective modification or sequential deprotection of specific internucleotide linkages, 78098-92-7 provides three chemically orthogonal protecting groups (DMT, 2-chlorophenyl, and cyanoethyl) versus the two typically available in phosphoramidite chemistry [1]. The 2-chlorophenyl group can be removed independently via oximate treatment without affecting cyanoethyl-protected phosphates, enabling site-specific phosphate functionalization strategies inaccessible with standard building blocks.

Historical and Comparative Studies of Phosphotriester vs. Phosphoramidite Oligonucleotide Synthesis Efficiency

Researchers conducting comparative analyses of oligonucleotide synthesis methodologies require authentic phosphotriester building blocks to replicate published protocols. 78098-92-7 is a well-documented building block from the foundational phosphotriester literature, with its successful use in gene synthesis published in 1986 [1], making it a necessary procurement for any study seeking to benchmark phosphoramidite chemistry against the classical phosphotriester approach under identical conditions.

Procurement of a Characterized TG Dinucleotide Block for Sequence-Specific Assembly

When a synthetic route requires a thymidylyl-(3'→5')-guanylyl dinucleotide unit with fully characterized protecting group architecture, 78098-92-7 is defined by its complete IUPAC nomenclature, InChI Key (FGVZHRXVOMZZOH-DTSQZMQMSA-N), and published deprotection conditions (2.0 h, NH₄OH/H₂O/pyridine) [1]. This level of characterization reduces the risk of structural ambiguity compared to custom-synthesized analogs, streamlining quality control and method transfer.

Application
Selection Property
Validation Focus
Long oligonucleotide gene synthesis
Dinucleotide block coupling efficiency
Coupling yield and full-length product integrity
Orthogonal phosphate deprotection
Three-tier orthogonal protecting groups
Selective deprotection sequence verification
Phosphotriester vs. phosphoramidite comparison
Classical phosphotriester building block identity
Reproducibility of published protocols
Sequence-specific TG dinucleotide assembly
Fully characterized protecting group architecture
Structural ambiguity reduction and QC transfer
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